molecular formula C36H74N2O4 B14067127 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 6504-40-1

7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B14067127
CAS No.: 6504-40-1
M. Wt: 599.0 g/mol
InChI Key: FMQANVLYPUOEDO-UHFFFAOYSA-N
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Description

7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly interesting due to its ability to act as a ligand, facilitating the formation of complexes with metal ions, which has significant implications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dodecylamine with a suitable precursor such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts (e.g., zinc chloride, magnesium sulfate) and solvents like dichloromethane and ethanol. Reaction conditions typically involve moderate temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions are metal-ligand complexes, which have various applications in catalysis and material science .

Mechanism of Action

The mechanism by which 7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the compound’s structure act as donor sites, coordinating with metal ions to form stable chelates. This complexation process is crucial for its applications in catalysis, sensing, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,16-Didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long dodecyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property makes it particularly useful in applications involving biological systems and drug delivery .

Properties

CAS No.

6504-40-1

Molecular Formula

C36H74N2O4

Molecular Weight

599.0 g/mol

IUPAC Name

7,16-didodecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C36H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-29-39-33-35-41-31-27-38(28-32-42-36-34-40-30-26-37)24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

FMQANVLYPUOEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCC

Origin of Product

United States

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